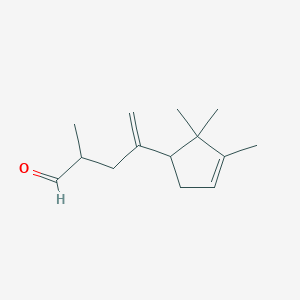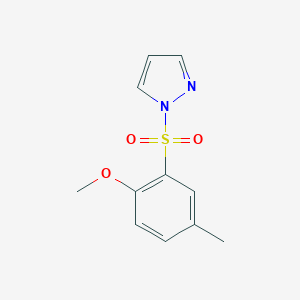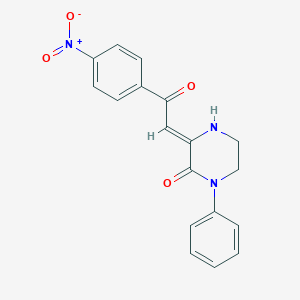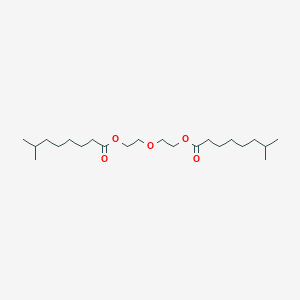
3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene-
Overview
Description
3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- is a chemical compound with a unique molecular structure. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- is not well understood. However, it is believed that this compound acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene-. However, it has been reported to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- in lab experiments is its unique molecular structure, which makes it a useful intermediate in the synthesis of various compounds. However, the limitations of using this compound include its potential toxicity and limited information on its mechanism of action.
Future Directions
There are several future directions for research on 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene-. These include:
1. Further investigation of its mechanism of action and potential applications in the synthesis of various compounds.
2. Studies on the potential toxicity of this compound and its effects on the environment.
3. Development of new synthetic methods for the production of 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene-.
4. Investigation of the potential use of this compound in the development of new antibacterial and antifungal agents.
In conclusion, 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- is a chemical compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
The synthesis of 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- can be achieved by the reaction of cyclopentadiene with 2,2,3-trimethyl-1-bromo-3-buten-2-one. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.
Scientific Research Applications
3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- has potential applications in various fields of scientific research. It has been found to be a useful intermediate in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances.
properties
IUPAC Name |
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(9-15)8-11(2)13-7-6-12(3)14(13,4)5/h6,9-10,13H,2,7-8H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMPAIBUCFZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=C)CC(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888760 | |
| Record name | 3-Cyclopentene-1-butanal, .alpha.,2,2,3-tetramethyl-.gamma.-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- | |
CAS RN |
166432-53-7 | |
| Record name | α,2,2,3-Tetramethyl-γ-methylene-3-cyclopentene-1-butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166432-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166432537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentene-1-butanal, .alpha.,2,2,3-tetramethyl-.gamma.-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclopentene-1-butanal, .alpha.,2,2,3-tetramethyl-.gamma.-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction Mass of (2R)-2-methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]pent-4-enal and (2S)-2-methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]pent-4-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myrosal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)




![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)

